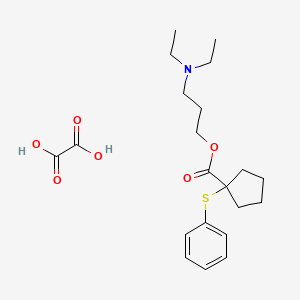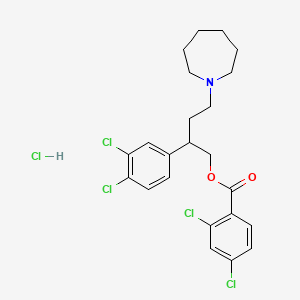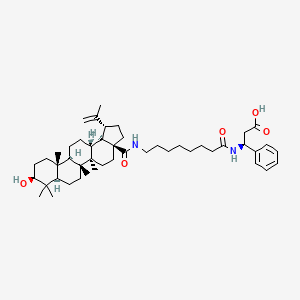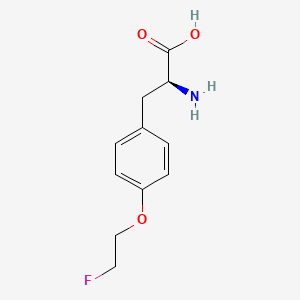
2-Tridecyl-1-methyl-1-(2-myristamidoethyl)imidazolinium methylsulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Tridecyl-1-methyl-1-(2-myristamidoethyl)imidazolinium methylsulfate is a chemical compound with the molecular formula C33H66N3O.CH3O4S and a molecular weight of 631.994 . It is known for its unique structure, which includes an imidazolinium ring substituted with tridecyl and myristamidoethyl groups. This compound is often used in various industrial and scientific applications due to its surfactant properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tridecyl-1-methyl-1-(2-myristamidoethyl)imidazolinium methylsulfate typically involves the reaction of 1-methylimidazole with tridecyl bromide to form 1-tridecyl-1-methylimidazolium bromide. This intermediate is then reacted with myristoyl chloride to introduce the myristamidoethyl group. Finally, the resulting compound is treated with methyl sulfate to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This often involves the use of advanced reactors and purification techniques to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-Tridecyl-1-methyl-1-(2-myristamidoethyl)imidazolinium methylsulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The imidazolinium ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides and amines can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the imidazolinium ring.
Applications De Recherche Scientifique
2-Tridecyl-1-methyl-1-(2-myristamidoethyl)imidazolinium methylsulfate has a wide range of scientific research applications, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture studies to investigate its effects on cell membranes and signaling pathways.
Medicine: Explored for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Mécanisme D'action
The mechanism of action of 2-Tridecyl-1-methyl-1-(2-myristamidoethyl)imidazolinium methylsulfate involves its interaction with lipid bilayers and proteins. The compound’s amphiphilic nature allows it to integrate into cell membranes, altering their properties and affecting various cellular processes. It can also interact with proteins, influencing their structure and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Tridecyl-3-methylimidazolium chloride
- 1-Tridecyl-2-methylimidazolium bromide
- 1-Tridecyl-1-methylimidazolium iodide
Uniqueness
Compared to similar compounds, 2-Tridecyl-1-methyl-1-(2-myristamidoethyl)imidazolinium methylsulfate stands out due to the presence of the myristamidoethyl group, which enhances its surfactant properties and makes it more effective in various applications. This unique structure allows for better interaction with biological membranes and proteins, making it a valuable compound in scientific research and industrial applications .
Propriétés
Numéro CAS |
94022-76-1 |
|---|---|
Formule moléculaire |
C34H69N3O5S |
Poids moléculaire |
632.0 g/mol |
Nom IUPAC |
methyl sulfate;N-[2-(1-methyl-2-tridecyl-4,5-dihydroimidazol-1-ium-1-yl)ethyl]tetradecanamide |
InChI |
InChI=1S/C33H65N3O.CH4O4S/c1-4-6-8-10-12-14-16-18-20-22-24-26-32-34-28-30-36(32,3)31-29-35-33(37)27-25-23-21-19-17-15-13-11-9-7-5-2;1-5-6(2,3)4/h4-31H2,1-3H3;1H3,(H,2,3,4) |
Clé InChI |
WMAWSOPSXJJRDM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCC1=NCC[N+]1(C)CCNC(=O)CCCCCCCCCCCCC.COS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


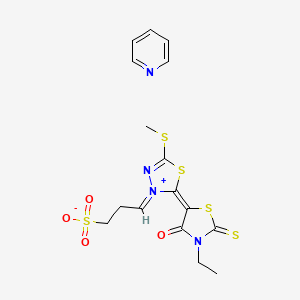


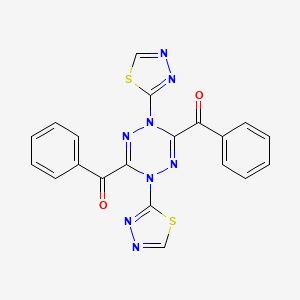
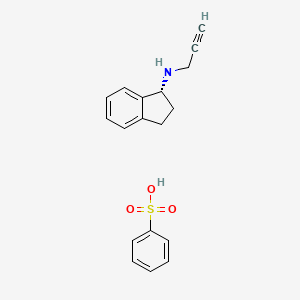

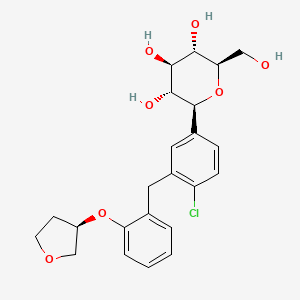
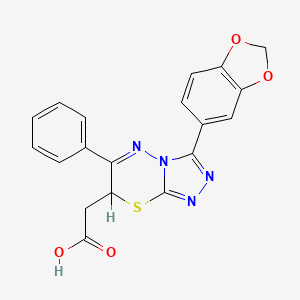
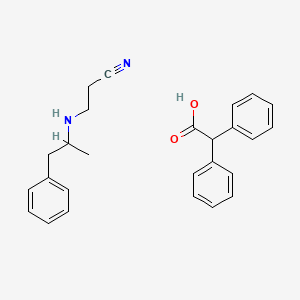
![methyl N-[2-[6-[[2-[4-(trifluoromethyl)phenyl]benzoyl]amino]-3,4-dihydro-1H-isoquinolin-2-yl]ethyl]carbamate](/img/structure/B12750623.png)
